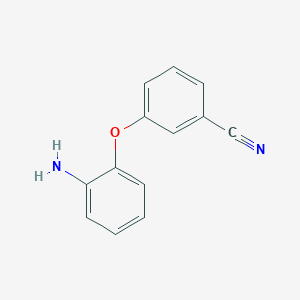
3-(2-アミノフェノキシ)ベンゾニトリル
概要
説明
3-(2-Aminophenoxy)benzonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety
科学的研究の応用
3-(2-Aminophenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Aminophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-(2-nitrophenoxy)benzonitrile with a reducing agent to convert the nitro group to an amino group. This reaction typically uses reagents such as iron powder and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
Industrial production of 3-(2-Aminophenoxy)benzonitrile often involves large-scale synthesis using similar reduction methods. The process may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions
3-(2-Aminophenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
作用機序
The mechanism of action of 3-(2-Aminophenoxy)benzonitrile involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modifying the compound’s properties and effects.
類似化合物との比較
Similar Compounds
- 2-(2-Aminophenoxy)benzonitrile
- 4-(2-Aminophenoxy)benzonitrile
- 2-(4-Aminophenoxy)benzonitrile
Uniqueness
3-(2-Aminophenoxy)benzonitrile is unique due to the specific positioning of the aminophenoxy group, which influences its reactivity and interactions. This positional isomerism can result in different chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-(2-aminophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSFDZTJBAMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330942-69-3 | |
| Record name | 3-(2-aminophenoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)












